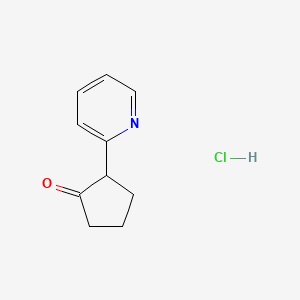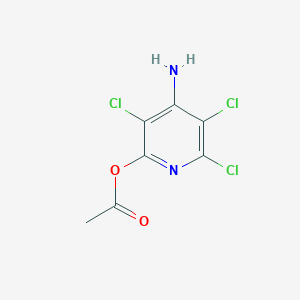
4-Amino-3,5,6-trichloro-2-pyridinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5,6-trichloro-2-pyridinyl acetate is an organic compound with the molecular formula C7H5Cl3N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyridine ring structure, which is substituted with amino, chloro, and acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5,6-trichloro-2-pyridinyl acetate typically involves the reaction of 3,5,6-trichloro-2-pyridinol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5,6-trichloro-2-pyridinyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Amino-3,5,6-trichloro-2-pyridinyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Amino-3,5,6-trichloro-2-pyridinyl acetate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound acts by inhibiting the growth of broadleaf weeds through systemic absorption and disruption of essential metabolic pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **
Properties
Molecular Formula |
C7H5Cl3N2O2 |
|---|---|
Molecular Weight |
255.5 g/mol |
IUPAC Name |
(4-amino-3,5,6-trichloropyridin-2-yl) acetate |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-2(13)14-7-4(9)5(11)3(8)6(10)12-7/h1H3,(H2,11,12) |
InChI Key |
XITIJVHNNSJSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NC(=C(C(=C1Cl)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)


![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)
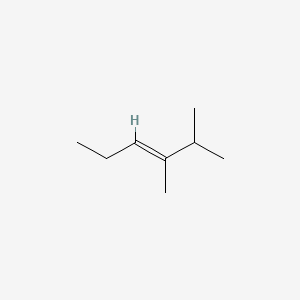
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)
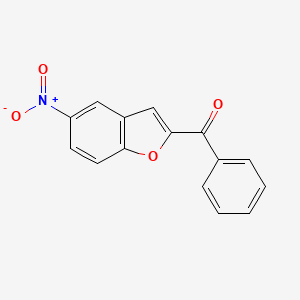

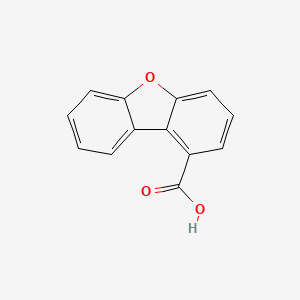
![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)
![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)


